molecular formula C7H13NO3 B8548619 N-(1-hydroxypropan-2-yl)-3-oxobutanamide

N-(1-hydroxypropan-2-yl)-3-oxobutanamide

Cat. No. B8548619
M. Wt: 159.18 g/mol
InChI Key: OXLSWPGMPOCHQZ-UHFFFAOYSA-N
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Patent
US09394324B2

Procedure details

19 ml (0.24 mol) of 2-amino-1-propanol were added dropwise to a solution of 20 g of diketene (0.24 mol) in 200 ml tetrahydrofuran at −5 to 0° C. After 1 h stirring at 0° C. no more starting material was detected by thin layer chromatography. The reaction mixture was evaporated and the residue purified by column chromatography. This gave 27.12 g (0.17 mol, 71% yield) of a colorless oil.
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
71%

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH3:5])[CH2:3][OH:4].[CH2:6]=[C:7]1[O:11][C:9](=[O:10])[CH2:8]1>O1CCCC1>[OH:4][CH2:3][CH:2]([NH:1][C:9](=[O:10])[CH2:8][C:7](=[O:11])[CH3:6])[CH3:5]

Inputs

Step One
Name
Quantity
19 mL
Type
reactant
Smiles
NC(CO)C
Name
Quantity
20 g
Type
reactant
Smiles
C=C1CC(=O)O1
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After 1 h stirring at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC(C)NC(CC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.17 mol
AMOUNT: MASS 27.12 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.